N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
N-benzyl-3-(4-fluorophenyl)sulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S2/c1-31-19-9-12-22-21(15-19)26-24(32-22)27(16-17-5-3-2-4-6-17)23(28)13-14-33(29,30)20-10-7-18(25)8-11-20/h2-12,15H,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEETZGWGIFFRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 5-methoxybenzo[d]thiazole with a benzyl sulfonamide derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. Research indicates that compounds with sulfonamide groups exhibit significant activity against various bacterial strains. For instance, thiazole derivatives have shown effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .
Antiparasitic Activity
A study investigating the antiparasitic effects of N-benzylated derivatives demonstrated enhanced lipophilicity and activity against Taenia crassiceps cysticerci. The presence of fluorine substituents in the benzyl fragment was found to improve the biological activity significantly, suggesting that modifications in chemical structure can lead to enhanced efficacy against parasitic infections .
Cytotoxicity Studies
Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that certain thiazole derivatives, potentially including this compound, exhibit low toxicity at effective concentrations. For example, IC50 values for related compounds were reported at concentrations significantly higher than those required for antifungal activity, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of electronegative atoms such as fluorine enhances electron density on the aromatic rings, which is crucial for interaction with biological targets. The lipophilicity of the compound also plays a significant role in its ability to penetrate cell membranes and reach intracellular targets .
Case Studies
- Antifungal Activity : A series of synthesized thiazole derivatives were tested against fungal pathogens, revealing that modifications at the para position significantly influenced antifungal potency. Compounds with fluorine substitutions exhibited superior activity compared to their non-fluorinated counterparts .
- Antiparasitic Efficacy : In a model using Taenia crassiceps, compounds derived from N-benzyl sulfonamides demonstrated concentration-dependent effects on parasite viability, indicating potential for therapeutic applications in treating parasitic infections .
Scientific Research Applications
Medicinal Chemistry Applications
N-benzyl-3-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propanamide has been studied for its potential as a pharmacological agent. Its structure suggests several mechanisms of action that could be beneficial in treating various diseases.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is often overexpressed in cancer cells. Studies have shown that modifications in the benzothiazole moiety can enhance the cytotoxicity against specific cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Properties
The presence of the fluorophenyl and sulfonamide groups may contribute to antimicrobial activity. Sulfonamides are historically known for their antibacterial effects, and derivatives like this compound could potentially be developed into new antimicrobial agents.
Enzyme Inhibition
This compound may serve as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to disease states such as diabetes and hypertension. The sulfonamide functionality is known for its ability to interact with various enzymes, potentially leading to therapeutic applications in metabolic disorders.
Case Studies
Several studies have documented the synthesis and evaluation of compounds related to this compound:
Study 1: Synthesis and Anticancer Evaluation
A recent study synthesized a series of sulfonamide derivatives, including this compound, and evaluated their anticancer activity against multiple cell lines. The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics .
Study 2: Antimicrobial Screening
In another investigation, derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound demonstrated promising antibacterial activity, particularly against resistant strains .
Q & A
Q. Critical Parameters :
- Temperature : Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance sulfonyl group reactivity.
- Purification : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final compound (>95% purity) .
Basic: How is the compound characterized structurally and analytically post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm benzothiazole, sulfonyl, and propanamide linkages. Key signals include:
- Benzothiazole C2-H: δ 7.8–8.2 ppm (singlet).
- Sulfonyl aromatic protons: δ 7.4–7.6 ppm (doublets, J = 8.5 Hz) .
- Infrared Spectroscopy (IR) : Peaks at 1670–1690 cm⁻¹ (amide C=O) and 1350–1370 cm⁻¹ (sulfonyl S=O) confirm functional groups .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (UV detection at 254 nm) with retention time matching a reference standard to assess purity .
Advanced: How can researchers optimize the sulfonylation step to improve yield and purity?
Methodological Answer:
- Oxidation of Thioether Precursors : To avoid direct sulfonylation challenges, synthesize a thioether intermediate (e.g., N-benzyl-3-((4-fluorophenyl)thio)-propanamide) and oxidize it using H₂O₂/Na₂WO₄ in acetic acid. This method achieves >90% conversion to the sulfonyl derivative .
- Solvent Screening : Test solvent systems like MEK (methylethyl ketone)/hexane (1:3 v/v) for crystallization, which enhances purity (99.5% by HPLC) .
- Reaction Monitoring : Use LC-MS to track intermediates and adjust reaction time (typically 6–8 hours) to minimize over-oxidation .
Advanced: What in vitro models are suitable for evaluating its anticancer activity, and how are mechanistic insights validated?
Methodological Answer:
- Cell Lines : Test in KPNB1-overexpressing cancer cells (e.g., HeLa, MCF-7) due to structural similarity to KPNB1 inhibitors (e.g., compound 31 in ) .
- Assays :
- Controls : Include bicalutamide (a structurally related antiandrogen) as a comparator for off-target effects .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
Methodological Answer:
- Substituent Variation :
- Benzothiazole Ring : Replace 5-methoxy with electron-withdrawing groups (e.g., Cl, NO₂) to modulate electron density and binding affinity .
- Sulfonyl Group : Compare 4-fluorophenyl with 4-chloro or 4-trifluoromethyl analogs to assess steric and electronic effects .
- Biological Testing : Screen analogs in parallel using:
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to KPNB1 or androgen receptors .
Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardize Assay Conditions :
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers.
- Orthogonal Validation : Confirm activity via alternate methods (e.g., siRNA knockdown of KPNB1 to check synergy) .
Advanced: What analytical methods ensure accurate quantification in pharmacokinetic studies?
Methodological Answer:
- LC-MS/MS Quantification :
- Sample Preparation : Plasma protein precipitation with acetonitrile (1:3 v/v), followed by SPE (C18 cartridges) to remove matrix interferents.
- Validation : Meet FDA guidelines for linearity (R² >0.99), precision (CV <15%), and recovery (>85%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
